Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetic anhydride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the acetoxymethyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: This compound is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding piperidine derivative, which can then interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 4-(acetoxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: Utilized as a semi-flexible linker in PROTAC development for targeted protein degradation.
Tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: Employed in the synthesis of various piperidine derivatives.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to other piperidine derivatives.
Properties
CAS No. |
831169-50-7 |
---|---|
Molecular Formula |
C13H23NO4 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl 4-(acetyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-10(15)17-9-11-5-7-14(8-6-11)12(16)18-13(2,3)4/h11H,5-9H2,1-4H3 |
InChI Key |
ZACREDRMGYMXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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